molecular formula C25H25F2N7O B8144779 2-[4-[4-[[7-[(3,5-Difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide

2-[4-[4-[[7-[(3,5-Difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide

Cat. No.: B8144779
M. Wt: 477.5 g/mol
InChI Key: IJFRMEXSGYTWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AS1810722 is a fused bicyclic pyrimidine derivative that acts as a potent and orally active inhibitor of signal transducer and activator of transcription 6 (STAT6). STAT6 is a critical transcription factor in the interleukin-4 signaling pathway and plays a key role in the type 2 helper T cell immune response. AS1810722 has shown promise in treating allergic diseases such as asthma and atopic dermatitis by inhibiting STAT6 activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS1810722 involves the preparation of fused bicyclic pyrimidine derivatives. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of AS1810722 would likely involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations. This includes optimizing reaction conditions, using efficient purification techniques, and implementing quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

AS1810722 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

AS1810722 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of STAT6 and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating immune responses, particularly in allergic diseases.

    Medicine: Explored as a potential therapeutic agent for treating asthma, atopic dermatitis, and other allergic conditions.

    Industry: Potential applications in the development of new drugs targeting STAT6-related pathways

Mechanism of Action

AS1810722 exerts its effects by inhibiting the activation of STAT6. STAT6 is activated by interleukin-4, leading to the transcription of genes involved in the type 2 helper T cell immune response. By inhibiting STAT6, AS1810722 reduces the production of interleukin-4 and other cytokines, thereby modulating the immune response and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AS1810722 is unique due to its potent and selective inhibition of STAT6, making it a promising candidate for treating allergic diseases. Its good profile of cytochrome P450 3A4 inhibition further enhances its potential as a therapeutic agent .

Properties

IUPAC Name

2-[4-[4-[[7-[(3,5-difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F2N7O/c26-19-11-17(12-20(27)13-19)15-34-6-5-18-14-29-25(31-24(18)34)30-21-1-3-22(4-2-21)33-9-7-32(8-10-33)16-23(28)35/h1-6,11-14H,7-10,15-16H2,(H2,28,35)(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFRMEXSGYTWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)NC3=NC=C4C=CN(C4=N3)CC5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.